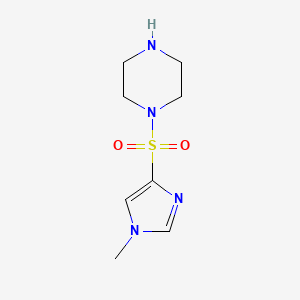

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-11-6-8(10-7-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZERJKZDVDESRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine generally involves the following key steps:

Step 1: Preparation of 1-methyl-1H-imidazole-4-sulfonyl chloride

The sulfonyl chloride derivative of 1-methylimidazole is typically prepared by chlorosulfonation of the corresponding imidazole compound. This reagent acts as the sulfonyl donor in the subsequent coupling reaction.Step 2: Sulfonylation of Piperazine

The sulfonyl chloride intermediate is reacted with piperazine under controlled conditions to form the sulfonamide linkage. This reaction usually proceeds via nucleophilic substitution, where the secondary amine of piperazine attacks the sulfonyl chloride, releasing HCl and forming the sulfonamide bond.Step 3: Purification

The crude product is purified by recrystallization or chromatographic methods to obtain the target compound with high purity.

Detailed Reaction Conditions

Alternative and Advanced Synthetic Routes

Multi-step synthesis involving protected piperazine derivatives:

In some cases, piperazine is protected at one nitrogen to allow selective sulfonylation at the other nitrogen, improving regioselectivity and yield. After sulfonylation, deprotection yields the target compound.Continuous flow synthesis for scale-up:

Industrial production can employ continuous flow reactors to enhance reaction control, improve safety when handling sulfonyl chlorides, and increase throughput. Catalysts or additives may be used to improve reaction rates and selectivity.

Research Findings and Optimization

Reaction Yield and Purity:

Optimized sulfonylation reactions typically achieve yields above 70%, with purity exceeding 95% after purification.Solvent Effects:

Polar aprotic solvents such as acetonitrile and dichloromethane facilitate the sulfonylation step by stabilizing the transition state and dissolving both reactants effectively.Temperature Control:

Maintaining low to ambient temperatures (0–25 °C) minimizes side reactions such as over-chlorosulfonation or decomposition of sulfonyl chloride intermediates.Base Selection:

Use of tertiary amines like triethylamine or diisopropylethylamine is preferred to scavenge HCl generated during sulfonylation, preventing acid-catalyzed side reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Sulfonylation reagent | 1-methyl-1H-imidazole-4-sulfonyl chloride | Key electrophile for sulfonamide formation |

| Piperazine substrate | Unprotected or selectively protected | Nucleophile for sulfonylation |

| Solvent | Dichloromethane, acetonitrile | Solubility and reaction rate optimization |

| Base | Triethylamine, DIPEA | Neutralizes HCl, improves yield |

| Temperature | 0–25 °C | Controls reaction rate and side products |

| Reaction time | 1–4 hours | Sufficient for complete conversion |

| Purification | Recrystallization, chromatography | Achieves >95% purity |

| Yield | 70–85% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-4-ylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine exhibits significant antimicrobial properties. Compounds with similar structures have been studied as inhibitors of LpxH, an enzyme crucial for lipid biosynthesis in bacteria. The presence of the sulfonyl group is believed to enhance the compound's inhibitory potency against various pathogens.

2. Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those related to this compound. For instance, compounds exhibiting similar structural motifs have shown IC50 values in the range of 80–200 nM against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole or piperazine components can significantly affect their anticancer activity.

Case Studies

Structure-Activity Relationships

The SAR studies conducted on derivatives of this compound reveal that modifications to the sulfonamide group can significantly influence binding affinity and specificity towards target proteins like LpxH. This suggests that fine-tuning the chemical structure could lead to improved therapeutic agents with reduced side effects.

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Key Structural Features and Analogues

Physicochemical Properties

Biological Activity

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a piperazine ring linked to a sulfonyl group, which is further connected to a 1-methyl-1H-imidazole moiety. Its molecular formula is C₁₁H₁₄N₄O₂S, with a molecular weight of approximately 230.29 g/mol. The presence of the sulfonyl group enhances its solubility and biological activity, making it an attractive candidate for drug development.

The mechanism of action for this compound involves interaction with specific enzymes or receptors. It is hypothesized that the compound may act as an inhibitor for various kinases due to the imidazole ring's ability to participate in hydrogen bonding interactions with target proteins.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

- LpxH Inhibition : This enzyme is crucial for lipid biosynthesis in bacteria. Structure-activity relationship studies have shown that modifications on the piperazine and imidazole components can enhance inhibitory potency against LpxH.

3. Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including those related to piperazines, as anticancer agents. For example, compounds displaying similar structures have shown inhibitory effects on tubulin polymerization, which is critical for cancer cell proliferation .

Table 1: Summary of Biological Activities and IC50 Values

| Compound | Activity | Target | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Tubulin Polymerization Inhibition | A549 Cell Line | 0.51 |

| Compound B | LpxH Inhibition | Bacterial Lipid Biosynthesis | >100 |

| Compound C | Kinase Inhibition | Various Kinases | TBD |

Note: The IC50 values indicate the concentration required to inhibit 50% of the target activity.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to both the piperazine and imidazole rings can significantly alter the biological activity of the compound. For instance, introducing different substituents on the imidazole ring can enhance binding affinity and selectivity towards target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis of piperazine derivatives often involves sulfonylation or Mannich reactions. For example, 1-((4'-(4-fluorophenyl)piperazine-1-yl)methyl)-imidazole was synthesized via nucleophilic substitution, where 1-(4-fluorobenzyl)piperazine was reacted with imidazole derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine as a base . Key considerations include:

- Reagent stoichiometry : Excess acyl chlorides or sulfonyl chlorides may improve conversion rates.

- Purification : Flash chromatography or crystallization with Et₂O is commonly used .

- Stability : Avoid prolonged exposure to moisture or oxidizers, as sulfonamide bonds may hydrolyze .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Answer : Characterization typically involves:

- Spectroscopy : IR to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and piperazine (N-H, ~3300 cm⁻¹) groups; ¹H/¹³C NMR for imidazole and piperazine proton environments .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Thermal analysis : Melting point determination (e.g., 150–200°C range for similar piperazines) .

- Solubility : Test in polar (DMSO, water) and nonpolar solvents (DCM) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Based on analogous piperazines:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye irritation (Category 2A hazards) .

- Ventilation : Use fume hoods due to potential toxic fumes during decomposition .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic targets?

- Answer : SAR for piperazines often focuses on:

- Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce receptor affinity. For example, N-sulfonylation of piperazine disrupted salt bridges in PLpro inhibitors, reducing activity .

- Stereochemistry : Coplanar vs. perpendicular aryl ring conformations relative to piperazine influence serotonin receptor binding .

- Bioisosteric replacements : TriF-Boc groups improved ACC1/2 inhibitor potency in preclinical models .

Q. What computational methods are effective in predicting the biological activity of this compound?

- Answer :

- Molecular docking : Assess binding to targets like DPP-IV or 5-HT receptors using AutoDock or Schrödinger .

- QSAR models : Topology-constrained generative models (e.g., for PLpro inhibitors) can prioritize substituents with favorable logP and TPSA values .

- ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., GI absorption <30% for high molecular weight derivatives) .

Q. How can researchers resolve contradictions in reported biological activity data for similar piperazine derivatives?

- Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed cell lines for cytotoxicity assays) .

- Structural analogs : Compare this compound with 4-(benzo[1,3]dioxol-5-ylmethyl)piperazine amide derivatives, noting substituent impacts on apoptosis vs. antiplatelet activity .

- Dose-response curves : Re-evaluate IC₅₀ values under consistent conditions (e.g., pH, serum content) .

Q. What strategies enhance the stability and formulation of this compound for in vivo studies?

- Answer :

- Cyclodextrin inclusion : Modified piperazines with β-cyclodextran showed reduced toxicity but lower activity .

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)piperazine HCl) .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose) .

Q. How does the compound’s reactivity with biological nucleophiles (e.g., glutathione) influence its pharmacokinetic profile?

- Answer :

- Metabolic pathways : Sulfonamide groups are prone to hepatic sulfation or CYP450-mediated oxidation .

- Glutathione adducts : LC-MS/MS can detect adduct formation in microsomal incubations, predicting detoxification pathways .

- Half-life extension : Methylation of imidazole (as in 1-Methyl-1H-imidazole) reduces first-pass metabolism .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.